molecular formula C23H21NO3 B5788418 N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

Cat. No. B5788418
M. Wt: 359.4 g/mol
InChI Key: OOPPVXNKBWCUPF-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPB belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide involves its binding to estrogen receptors in target tissues. N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to exhibit a mixed agonist/antagonist activity towards estrogen receptors, thereby modulating their activity. This results in the inhibition of estrogen-mediated cell proliferation in breast tissue.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to possess anti-inflammatory, anti-oxidant, and neuroprotective properties. These effects are attributed to the modulation of various signaling pathways in the body.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has several advantages for use in laboratory experiments. It is a highly selective compound that can be easily synthesized in the laboratory. However, one of the limitations of using N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide in experiments is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide. One of the most promising areas of research is in the development of novel SERMs for the treatment of breast cancer. Additionally, N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide involves the reaction of 4-methylacetophenone with 4-phenoxybenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with succinic anhydride to yield the final product.

Scientific Research Applications

N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide is in the treatment of breast cancer. As a SERM, N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide has been found to selectively target estrogen receptors in breast tissue, thereby inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-17-7-11-19(12-8-17)24-23(26)16-15-22(25)18-9-13-21(14-10-18)27-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPPVXNKBWCUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

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